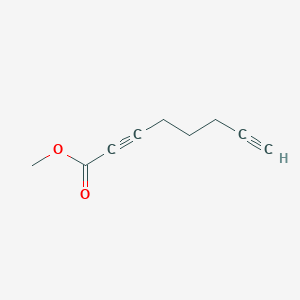
2,7-Octadiynoic acid, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Octadiynoic acid, methyl ester is an organic compound with the molecular formula C9H10O2. It is an ester derived from 2,7-octadiynoic acid and methanol. This compound is of interest in various fields of chemistry due to its unique structure, which includes a triple bond, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Octadiynoic acid, methyl ester typically involves the esterification of 2,7-octadiynoic acid with methanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow processes where the reactants are continuously fed into a reactor containing the catalyst. This method allows for efficient production and easy scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Octadiynoic acid, methyl ester can undergo various types of chemical reactions, including:
Oxidation: The triple bond in the compound can be oxidized to form diketones or other oxidized products.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,7-Octadiynoic acid, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,7-Octadiynoic acid, methyl ester involves its ability to participate in various chemical reactions due to the presence of the ester group and the triple bond. The ester group can be hydrolyzed to form the corresponding acid and alcohol, while the triple bond can undergo addition reactions. These properties make it a versatile compound in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Octadienoic acid, methyl ester: Similar structure but with a double bond instead of a triple bond.
2,7-Octadienoic acid, methyl ester: Similar structure but with a double bond instead of a triple bond.
Uniqueness
2,7-Octadiynoic acid, methyl ester is unique due to the presence of the triple bond, which provides additional reactivity compared to similar compounds with double bonds. This makes it a valuable intermediate in the synthesis of more complex molecules.
Propriétés
Numéro CAS |
145383-98-8 |
|---|---|
Formule moléculaire |
C9H10O2 |
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
methyl octa-2,7-diynoate |
InChI |
InChI=1S/C9H10O2/c1-3-4-5-6-7-8-9(10)11-2/h1H,4-6H2,2H3 |
Clé InChI |
BTDPSVNWTSBYOZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C#CCCCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


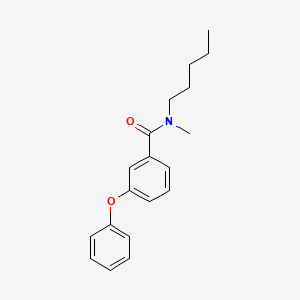
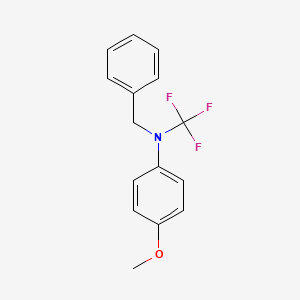
![Bicyclo[4.1.0]heptan-1-ol, 5-(3-butenyl)-](/img/structure/B12543198.png)
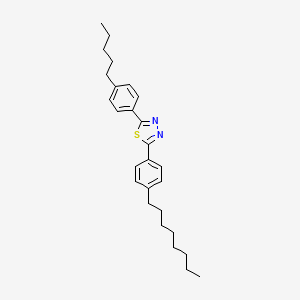
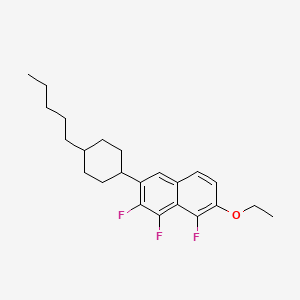
![1,1'-[(2-Bromo-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-bromo-3-(methoxymethyl)benzene]](/img/structure/B12543211.png)
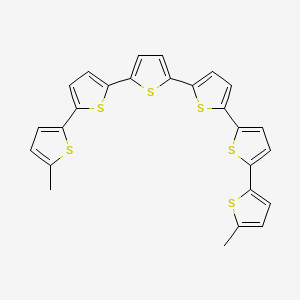
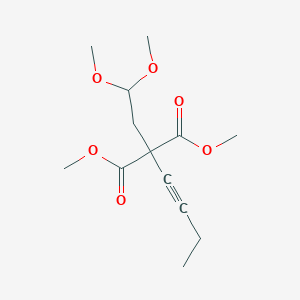
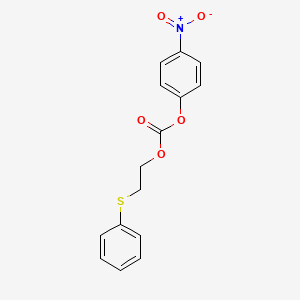
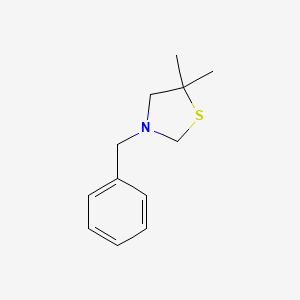
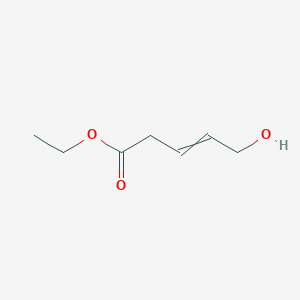
![tert-Butyl [4-(dimethylamino)benzoyl]carbamate](/img/structure/B12543262.png)
![11-[Pentakis-(4-propylphenylethynyl)-phenyloxy]-undecan-1-ol](/img/structure/B12543268.png)
![3,3-Dimethyl-10-(pent-4-en-1-ylidene)-2,4-dioxaspiro[5.5]undecan-8-ol](/img/structure/B12543272.png)
